tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate
Overview
Description
tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate: is a chemical compound with the molecular formula C14H23N3O2 It is a derivative of carbamic acid and contains a tert-butyl group, an amino group, and a pyridine ring
Mechanism of Action
Target of Action
albicans . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of fungal cell membranes.
Biochemical Pathways
If it indeed targets cyp51, it could potentially affect the ergosterol biosynthesis pathway, leading to disruption of fungal cell membrane integrity .
Result of Action
If it targets cyp51 and disrupts ergosterol biosynthesis, it could lead to cell membrane instability and ultimately cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates and amides.
Scientific Research Applications
tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-formyl-3-pyridinylcarbamate
Comparison: tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate is unique due to the presence of both an amino group and a pyridine ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-pyridin-3-ylbutyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-7-12(15)11-6-4-8-16-10-11/h4,6,8,10,12H,5,7,9,15H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODMFNFJPRRBMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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